![molecular formula C19H24N2O3 B275845 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine
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Overview
Description
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine, also known as MDMA or ecstasy, is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
Mechanism of Action
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of well-being, empathy, and sociability. However, the exact mechanism of action of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine is not fully understood.
Biochemical and Physiological Effects:
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine has a number of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing medical conditions.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine is a controlled substance and must be handled with care. Additionally, the effects of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine on the brain and body can be difficult to study due to its complex mechanism of action.
Future Directions
There are a number of future directions for research on N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine. One area of interest is the use of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine in the treatment of other mental health conditions, such as depression and addiction. Additionally, researchers are interested in developing new medications that mimic the effects of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine without the potential for abuse and toxicity. Finally, there is a need for further research on the long-term effects of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine use, particularly in individuals who use the drug recreationally.
Synthesis Methods
The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine involves several steps, including the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reacted with methylamine to form N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine. The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine has been studied extensively for its potential therapeutic uses. In particular, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine has shown promise in the treatment of PTSD and anxiety. Studies have shown that N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine-assisted psychotherapy can help patients overcome emotional and psychological barriers and improve their overall well-being.
properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)10-9-20-12-15-3-6-17(7-4-15)22-13-16-5-8-18-19(11-16)24-14-23-18/h3-8,11,20H,9-10,12-14H2,1-2H3 |
InChI Key |
DFLWPPKCPVUONO-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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